Cas no 1220031-06-0 (4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine)

4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(1-AZEPANYL)-6-CHLORO-1,3,5-TRIAZIN-2-AMINE
- 4-(azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine
- 4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine
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- インチ: 1S/C9H14ClN5/c10-7-12-8(11)14-9(13-7)15-5-3-1-2-4-6-15/h1-6H2,(H2,11,12,13,14)
- InChIKey: FXAHERZGHIPOIV-UHFFFAOYSA-N
- ほほえんだ: ClC1N=C(N)N=C(N=1)N1CCCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 195
- トポロジー分子極性表面積: 67.9
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 448.0±28.0 °C at 760 mmHg
- フラッシュポイント: 224.7±24.0 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM300606-1g |
4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine |
1220031-06-0 | 95% | 1g |
$*** | 2023-04-03 | |
TRC | A043115-125mg |
4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine |
1220031-06-0 | 125mg |
$ 230.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621578-5g |
4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine |
1220031-06-0 | 98% | 5g |
¥6546.00 | 2024-08-09 | |
Chemenu | CM300606-5g |
4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine |
1220031-06-0 | 95% | 5g |
$*** | 2023-04-03 | |
TRC | A043115-250mg |
4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine |
1220031-06-0 | 250mg |
$ 375.00 | 2022-06-08 | ||
Chemenu | CM300606-5g |
4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine |
1220031-06-0 | 95% | 5g |
$421 | 2021-06-09 |
4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amineに関する追加情報
4-(1-Azepanyl)-6-Chloro-1,3,5-Triazin-2-Amine: An Overview of a Promising Compound in the Field of Medicinal Chemistry
4-(1-Azepanyl)-6-chloro-1,3,5-triazin-2-amine (CAS No. 1220031-06-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of triazines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of 4-(1-azepanyl)-6-chloro-1,3,5-triazin-2-amine is characterized by a central triazine ring substituted with a chloro group at the 6-position and an azepanyl group at the 4-position. The azepanyl group is a seven-membered nitrogen-containing ring that imparts unique conformational flexibility and hydrophobic properties to the molecule. The chloro substitution enhances the electrophilic character of the triazine ring, which can be crucial for its biological interactions.
The synthesis of 4-(1-azepanyl)-6-chloro-1,3,5-triazin-2-amine has been reported using various methodologies. One common approach involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with azepane in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution at the 4-position of the triazine ring, followed by dehydrohalogenation to form the final product. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods, such as microwave-assisted reactions and solvent-free conditions.
In terms of biological activities, 4-(1-azepanyl)-6-chloro-1,3,5-triazin-2-amine has shown promising results in several areas. One notable application is its potential as an antiviral agent. Studies have demonstrated that this compound exhibits significant antiviral activity against various RNA and DNA viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action is thought to involve inhibition of viral replication through interference with viral RNA synthesis or protein processing.
Additionally, 4-(1-azepanyl)-6-chloro-1,3,5-triazin-2-amine has been investigated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For instance, it has been found to inhibit the PI3K/Akt pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis. These findings suggest that this compound could be a valuable lead for developing new anticancer drugs.
Beyond its antiviral and anticancer activities, 4-(1-azepanyl)-6-chloro-1,3,5-triazin-2-amine has also been explored for its antibacterial properties. Studies have demonstrated that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes. This makes it a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial strains.
Recent research findings have further expanded our understanding of the potential applications of 4-(1-azepanyl)-6-chloro-1,3,5-triazin-2-amine. For example, a study published in the Journal of Medicinal Chemistry reported that this compound can modulate immune responses by interacting with specific immune receptors on immune cells. This property could be harnessed for developing immunomodulatory drugs for treating autoimmune diseases or enhancing vaccine efficacy.
In conclusion, 4-(1-azepanyl)-6-chloro-1,3,5-triazin-2-amine (CAS No. 1220031-06-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for contributing to advancements in drug discovery and development.
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